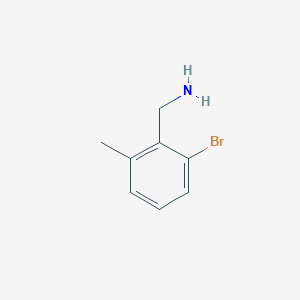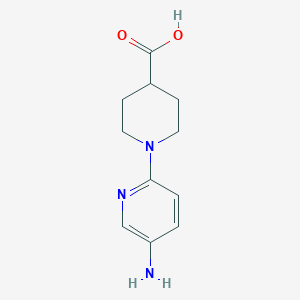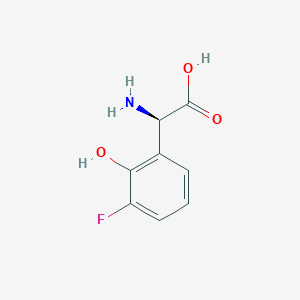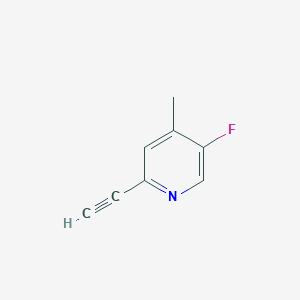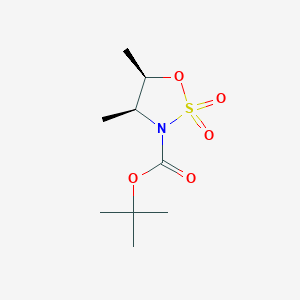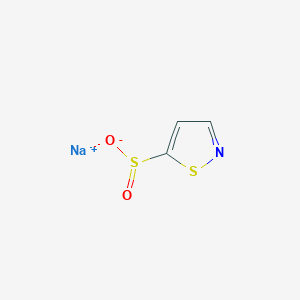
Sodium isothiazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isothiazole-5-sulfinate is a chemical compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isothiazole-5-sulfinate typically involves the cyclization of alkynyl oxime ethers using sodium sulfide as a sulfur source. This reaction is carried out under base-promoted conditions, offering excellent functional group tolerance . Another method involves the reaction of oxime with sulfuryl chloride in chlorobenzene at elevated temperatures, followed by methylation with dimethyl sulfate .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for yield and purity. The use of metal-catalyzed approaches, such as Rh(I)-catalyzed transannulation, has also been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium isothiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can yield sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted isothiazole derivatives .
Scientific Research Applications
Sodium isothiazole-5-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium isothiazole-5-sulfinate involves its interaction with various molecular targets and pathways. It can act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. These interactions often lead to the formation of stable organosulfur compounds, which can modulate biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Thiadiazole: Contains sulfur and nitrogen atoms in a different arrangement, offering distinct chemical properties.
Uniqueness: Sodium isothiazole-5-sulfinate is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C3H2NNaO2S2 |
|---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
sodium;1,2-thiazole-5-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-2-4-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI Key |
HMAURMBDTLMZMU-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(SN=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


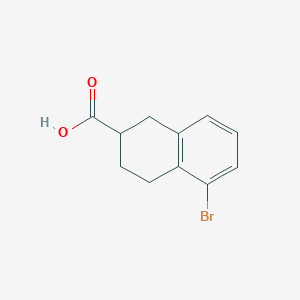
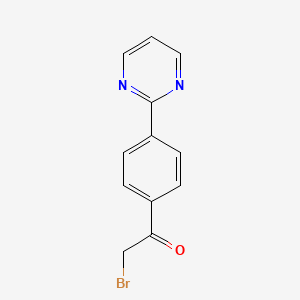
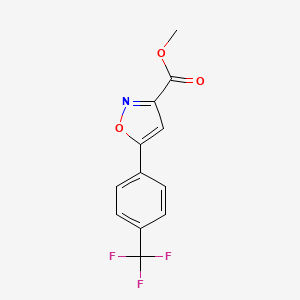
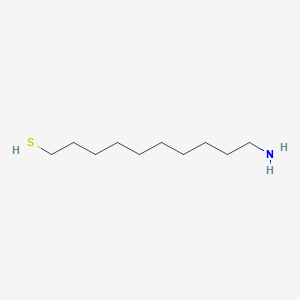
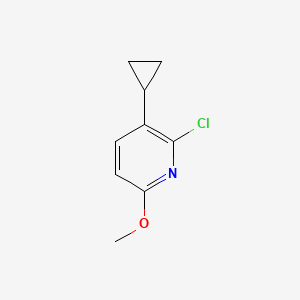
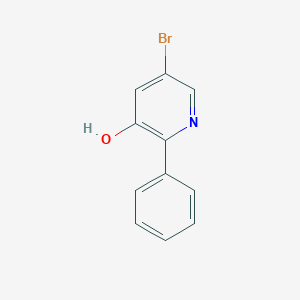
![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
